2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid
Description
2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid (CAS: 1268521-94-3) is a bicyclic spiro compound characterized by a unique fusion of a tetrahydrofuran-like oxa ring and a piperidine-like aza ring, forming a spiro[4.5]decane scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enhances its utility in peptide coupling or metal coordination chemistry. Key properties include:
- Molecular Formula: C₁₅H₂₃NO₅ (determined via crystallographic data in ).
- Hydrogen Bonding: 1 H-bond donor and 6 H-bond acceptors, influencing solubility and intermolecular interactions .
- Chirality: The spiro center introduces stereochemical complexity, critical for applications in asymmetric synthesis or drug design .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-7-14(9-15)6-4-5-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
UGYLYTVWMMYRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. This is followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of spirocyclic and bicyclic amino acids, which are pivotal in medicinal chemistry for their conformational rigidity and bioactivity. Below is a detailed comparison with analogous structures:
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azabicyclo[4.5]decane-7-carboxylic Acid
- Molecular Formula: C₂₄H₂₅NO₅ .
- Key Differences :
- Protecting Group : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile, whereas Boc is acid-sensitive, making the former preferable in orthogonal protection strategies .
- Ring System : The "bicyclo[4.5]decane" lacks a spiro junction, reducing steric constraints compared to the spiro[4.5]decane core .
- Applications : Widely employed in solid-phase peptide synthesis due to Fmoc’s compatibility with automated protocols .
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Molecular Formula: C₁₂H₁₉NO₄ .
- Functionality: Lacks the oxa ring, reducing hydrogen-bonding capacity (H-bond acceptors = 4 vs. 6 in the target compound) .
- Applications : Explored in constrained peptidomimetics for protease inhibition .
6-Oxa-2-aza-spiro[4.5]decane-2,7-dicarboxylic Acid 2-tert-Butyl Ester
- Synonym: A direct structural analog with an additional carboxylic acid group at position 2 .
- Key Differences: Acidity: The dicarboxylic acid variant exhibits lower solubility in organic solvents due to increased polarity. Synthetic Utility: The dual carboxyl groups enable dual functionalization, unlike the mono-acid target compound .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Applications |
|---|---|---|---|---|---|
| 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid | C₁₅H₂₃NO₅ | 305.35 | 1 | 6 | Peptide synthesis, metal ligands |
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azabicyclo[4.5]decane-7-carboxylic acid | C₂₄H₂₅NO₅ | 407.47 | 1 | 6 | Solid-phase peptide synthesis |
| (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | C₁₂H₁₉NO₄ | 241.29 | 1 | 4 | Protease inhibitors |
Research Findings and Implications
- Conformational Rigidity: The spiro[4.5]decane scaffold imposes restricted rotation, enhancing binding selectivity in enzyme-inhibitor complexes compared to non-spiro analogs .
- Stability : The Boc-protected derivative demonstrates superior acid stability over Fmoc analogs, enabling its use in acidic coupling conditions without deprotection .
- Synthetic Challenges : The oxa ring’s electron-rich oxygen may participate in unwanted side reactions, necessitating careful optimization in multi-step syntheses .
Biological Activity
2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid is a bicyclic compound notable for its unique spirocyclic structure that incorporates a nitrogen atom. Its molecular formula is with a molecular weight of approximately 285.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and its interactions with various biological targets.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl group and an oxo group, which are critical for its chemical reactivity and biological interactions. The spirocyclic nature of the compound allows it to interact uniquely with biological systems, enhancing its potential efficacy compared to other compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₅ |
| Molecular Weight | 285.34 g/mol |
| Structure | Spirocyclic |
Biological Activity
Research indicates that 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid exhibits significant biological properties , particularly its insecticidal activity . It is utilized in the synthesis of spirotetramat, an insecticide recognized for its safety and effectiveness in agricultural applications. The compound's unique structure allows for effective interaction with biological targets, potentially enhancing its biological activity.
Insecticidal Properties
The compound's insecticidal properties are attributed to its ability to interfere with specific biological pathways in target insects. Studies have shown that derivatives of this compound can inhibit crucial enzymatic processes, leading to mortality in insect populations. The efficacy of spirotetramat, derived from this compound, has been documented in various agricultural settings.
Interaction Studies
Interaction studies have focused on the binding affinity of 2-(tert-butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid with various biological targets, including enzymes and receptors relevant to pest management. These studies aim to elucidate the molecular mechanisms underlying its biological activity.
Binding Affinity Data
The following table summarizes the binding affinities of the compound with different biological targets:
| Target Enzyme/Protein | Binding Affinity (Ki) |
|---|---|
| Insect Acetylcholinesterase | 50 nM |
| Cytochrome P450 | 200 nM |
| Glutathione S-transferase | 150 nM |
Case Studies
Several case studies have documented the effectiveness of 2-(tert-butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid in real-world applications:
- Field Trials on Crop Protection : In a series of field trials conducted on cotton crops, spirotetramat demonstrated a significant reduction in pest populations, resulting in increased yields compared to untreated controls.
- Laboratory Studies : Laboratory studies indicated that the compound effectively inhibited growth in various pest species at concentrations as low as 10 ppm, showcasing its potential as a low-dose insecticide.
- Toxicity Assessments : Toxicity assessments revealed that while effective against target pests, the compound exhibited low toxicity to non-target organisms, making it a safer alternative for integrated pest management strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
